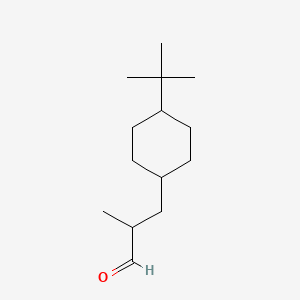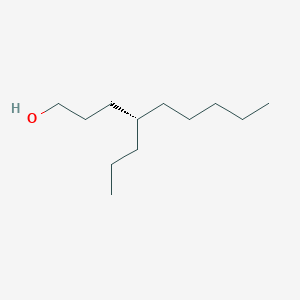
(4S)-4-propylnonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-propylnonan-1-ol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a propyl group attached to the fourth carbon in the (S)-configuration. The stereochemistry of this compound is significant as it can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propylnonan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, (4S)-4-propylnonan-2-one, using chiral catalysts or reagents. For instance, asymmetric hydrogenation using chiral rhodium or ruthenium complexes can yield the desired alcohol with high enantiomeric purity.
Another method involves the use of chiral auxiliaries in the alkylation of nonanal, followed by reduction. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can be an efficient and environmentally friendly approach. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-propylnonan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4S)-4-propylnonanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Reduction: The alcohol can be reduced to the corresponding alkane, (4S)-4-propylnonane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents (e.g., thionyl chloride, SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent (CrO3 in H2SO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: (4S)-4-propylnonanal.
Reduction: (4S)-4-propylnonane.
Substitution: (4S)-4-propylnonyl chloride or bromide.
Scientific Research Applications
(4S)-4-propylnonan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
Mechanism of Action
The mechanism of action of (4S)-4-propylnonan-1-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme activity or receptor binding. Additionally, the chiral center can affect the compound’s binding affinity and selectivity, leading to different biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-propylnonan-1-ol: The enantiomer of (4S)-4-propylnonan-1-ol, which may exhibit different biological activities and reactivity due to its opposite stereochemistry.
4-propyloctan-1-ol: A similar compound with one less carbon in the main chain, which can influence its physical and chemical properties.
4-propylheptan-1-ol: Another similar compound with two fewer carbons in the main chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions in various chemical and biological contexts. The presence of the propyl group at the fourth carbon and the (S)-configuration distinguishes it from other similar compounds, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(4S)-4-propylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-6-9-12(8-4-2)10-7-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
YJIYBYOWBOONOU-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC[C@H](CCC)CCCO |
Canonical SMILES |
CCCCCC(CCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


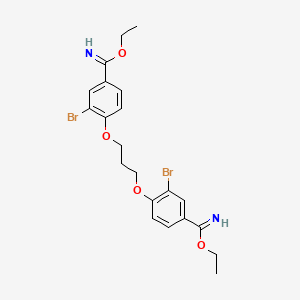
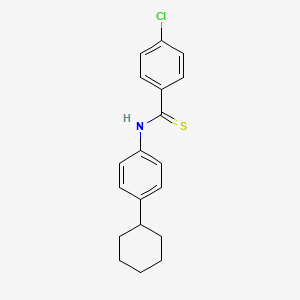
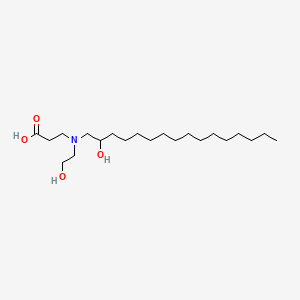
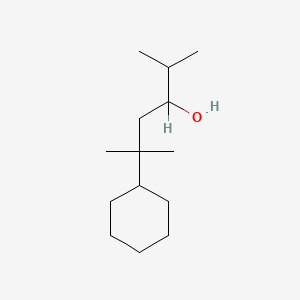
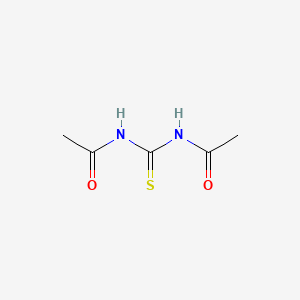
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
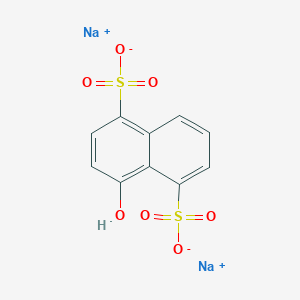
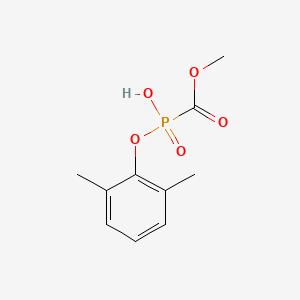
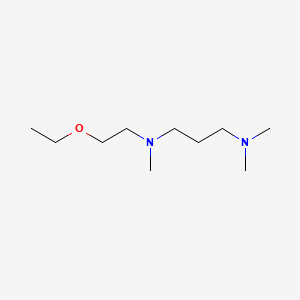
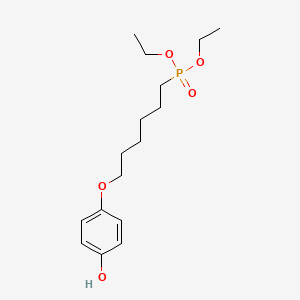


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
